molecular formula C8H7NO B1316493 2-Hydroxy-6-methylbenzonitrile CAS No. 73289-66-4

2-Hydroxy-6-methylbenzonitrile

Cat. No.: B1316493
CAS No.: 73289-66-4
M. Wt: 133.15 g/mol
InChI Key: YQVKRULJRQDXJA-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a melting point of 98-100°C and a boiling point of 290°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methoxy-6-methylbenzonitrile with aluminum (III) chloride in chlorobenzene under reflux conditions for 4 hours in an inert atmosphere . Another method involves the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 2-hydroxybenzamide with phosgene in a nonpolar solvent, yielding the nitrile in high purity . This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzonitriles

Scientific Research Applications

2-Hydroxy-6-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbenzonitrile involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzonitrile
  • 4-Hydroxybenzonitrile
  • 2-Methoxy-6-methylbenzonitrile

Uniqueness

2-Hydroxy-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups at specific positions on the benzene ring make it a versatile intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

2-hydroxy-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVKRULJRQDXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511642
Record name 2-Hydroxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73289-66-4
Record name 2-Hydroxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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